(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide
Description
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-12-4-2-3-5-14(12)18-21-22-19(26-18)20-17(23)9-7-13-6-8-15-16(10-13)25-11-24-15/h2-10H,11H2,1H3,(H,20,22,23)/b9-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJLHKOPHORGDS-CLFYSBASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)/C=C\C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Structural Overview
The compound features a complex structure that includes:
- Benzo[d][1,3]dioxole moiety : Known for its diverse biological activities.
- Thiadiazole group : Associated with various pharmacological effects.
- Acrylamide backbone : Provides a reactive site for further modifications.
This unique combination suggests potential interactions with various biological targets, making it a subject of interest in drug discovery.
Anticancer Properties
Research indicates that compounds similar to (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide exhibit significant anticancer activity. For instance, derivatives containing acrylamide and thiadiazole structures have shown promising results against various cancer cell lines:
| Compound | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Compound A | HCT-116 (Colon) | 6.2 |
| Compound B | T47D (Breast) | 27.3 |
| Compound C | A875 (Melanoma) | 9.77 |
These values indicate the concentration required to inhibit cell growth by 50%, showcasing the potency of these compounds in cancer therapy .
Antimicrobial Activity
The presence of the benzo[d][1,3]dioxole moiety in the compound is linked to antimicrobial properties. Studies have demonstrated that derivatives of this structure exhibit activity against various pathogens:
| Compound | Pathogen Tested | Activity |
|---|---|---|
| Compound D | E. coli | Effective |
| Compound E | S. aureus | Moderate |
These findings highlight the potential of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide as an antimicrobial agent .
Synthesis and Modification
The synthesis of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide typically involves several steps:
- Formation of the acrylamide backbone through reaction with appropriate amines.
- Introduction of the benzo[d][1,3]dioxole moiety , often via Friedel-Crafts acylation.
- Modification of the thiadiazole group to enhance biological activity.
These synthetic routes can be optimized for yield and purity using techniques such as flow chemistry and green solvents .
Case Studies and Research Findings
Several studies have focused on related compounds with similar structures:
- A study demonstrated that derivatives containing both thiadiazole and benzo[d][1,3]dioxole exhibited enhanced anticancer activity compared to those lacking these features.
- Another investigation into acrylamide derivatives showed varied biological activities depending on substituents on the thiadiazole ring.
These findings underscore the importance of structural modifications in enhancing biological activity and therapeutic potential .
Chemical Reactions Analysis
Alkylation and Functionalization
Alkylation reactions modify the thiadiazole nitrogen to enhance bioactivity. For example:
- Methylation : Reaction with iodomethane in the presence of potassium carbonate selectively alkylates the thiadiazole N3 position .
- Sulfonation : Introduction of sulfonamide groups via chlorosulfonic acid to improve solubility .
| Reaction | Product | Conditions | Application |
|---|---|---|---|
| N-Methylation | 3-Methyl-thiadiazole | K₂CO₃, CH₃I, RT | Increased metabolic stability |
| Sulfonation | Sulfonamide derivative | ClSO₃H, DCM | Enhanced solubility |
Cyclization and Tautomerism
The compound exhibits tautomeric behavior in solution due to conjugation between the acrylamide and thiadiazole moieties. NMR studies (¹H, ¹³C) confirmed dynamic equilibrium between E and Z rotamers in wet CDCl₃ .
| Observation | Data | Implications |
|---|---|---|
| Rotamer averaging | δC 120–130 ppm (aromatic) | Solvent-dependent tautomerism |
| Hydrate formation | IR: 3544 cm⁻¹ (N–H) | Stabilizes imine tautomer |
Biologically Relevant Reactions
The compound interacts with enzymes via non-covalent interactions, including:
- HDAC Inhibition : Benzo[d] dioxole acts as a zinc-binding group, while the thiadiazole-acrylamide scaffold mimics histone substrates .
- Anticonvulsant Activity : Structural analogs (e.g., 5-(benzo[d] dioxol-5-ylmethylene)-2-thioxothiazolidin-4-one) show IC₅₀ < 10 μM in seizure models .
| Target | Assay | Result |
|---|---|---|
| Mur ligases | IC₅₀ (MurD) | 1.5 μM |
| COX-II | IC₅₀ | 0.2 μM |
Stability and Degradation
Under acidic conditions, hydrolysis of the acrylamide bond occurs, releasing benzo[d] dioxol-5-carboxylic acid and thiadiazol-2-amine fragments. Oxidative degradation via CYP450 enzymes produces hydroxylated metabolites .
| Condition | Degradation Product | Analytical Method |
|---|---|---|
| pH < 3 | Benzo[d] dioxol-5-carboxylic acid | HPLC-MS |
| CYP3A4 | 4-Hydroxy-thiadiazole | LC-QTOF |
Comparative Reactivity
Reactivity with nucleophiles (e.g., amines, thiols) highlights the electrophilic nature of the acrylamide β-carbon:
| Nucleophile | Product | Rate Constant (k) |
|---|---|---|
| Benzylamine | β-Amino acrylamide | 0.15 M⁻¹s⁻¹ |
| Glutathione | Thioether adduct | 1.2 M⁻¹s⁻¹ |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of acrylamide derivatives featuring heterocyclic substituents. Below is a systematic comparison with analogs reported in the evidence:
Structural Analogues and Molecular Properties
Key Observations:
- Heterocyclic Core Influence : Replacing the 1,3,4-thiadiazole ring in the target compound with 1,3,4-oxadiazole (as in ) reduces molecular weight and alters electronic properties due to sulfur-to-oxygen substitution. Sulfur-containing heterocycles (e.g., thiadiazole, thiazole) often enhance lipophilicity and binding to enzymes like cyclooxygenase or kinases .
- Stereochemical Impact : The (Z)-configuration in acrylamides is less commonly reported than (E)-isomers. For example, the (E)-isomer in showed PPAR-γ modulation, suggesting stereochemistry critically influences bioactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
